1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one is a synthetic organic compound with the molecular formula and a molecular weight of approximately 391.475 g/mol. This compound is of interest in pharmaceutical research, particularly for its potential applications as a therapeutic agent due to its structural similarities to known pharmacologically active compounds.
This compound belongs to the class of organic compounds known as pyrimidines, specifically featuring a piperazine moiety and a phenoxypropanone structure. Its classification indicates potential interactions with biological systems, particularly in medicinal chemistry.
The synthesis of 1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one typically involves multi-step organic reactions, including:
The synthesis may employ reagents such as bases (e.g., sodium hydride), solvents (e.g., dimethylformamide), and catalysts (e.g., palladium-based catalysts) to facilitate the reactions. Reaction conditions such as temperature and time are critical for optimizing yield and purity.
The molecular structure of 1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenoxypropan-1-one can be represented using various structural notations including SMILES and InChI:
CC(C(=O)C(COC1=CC=CC=C1)N2CCN(CC2)C(=N)C(=N)C3=NC=CC=N3)=O
InChI=1S/C22H25N5O2/c1-17(29-19-8-4-3-5-9-19)22(28)27-14-12-26(13-15-27)21-16-20(23-18(2)24-21)25-10-6-7-11
The compound's data includes a melting point that is not readily available, indicating further characterization may be needed. Its density and boiling point are also reported as not applicable, suggesting it may require specific conditions for measurement.
The compound's reactivity profile can include:
Reactions involving this compound should be conducted under controlled conditions to prevent side reactions. Monitoring reaction progress via techniques such as thin-layer chromatography or high-performance liquid chromatography is advisable.
While specific mechanisms for 1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenooxypropanone have not been extensively documented, its structural components suggest potential interactions with biological targets such as:
Research indicates that compounds with similar structures exhibit antitumor activity, making this compound a candidate for further investigation in oncology .
The physical properties of 1-(4-(2-methyl-6-(1H-pyrrol-1-yl)pyrimidin-4-yl)piperazin-1-yl)-2-phenooxypropanone include:
Chemical properties relevant to this compound include:
This compound holds promise in various scientific applications:
CAS No.: 31373-65-6
CAS No.: 1217780-14-7
CAS No.: 119698-27-0
CAS No.:
CAS No.: 74340-06-0
CAS No.: 20587-64-8